Ethyl 3,3-dimethylhepta-4,6-dienoate
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Overview
Description
Ethyl 3,3-dimethylhepta-4,6-dienoate is an organic compound with the molecular formula C11H18O2. It is characterized by its unique structure, which includes a hepta-dienoate backbone with ethyl and dimethyl substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,3-dimethylhepta-4,6-dienoate typically involves the esterification of the corresponding carboxylic acid with ethanol. One common method is the reaction of 3,3-dimethylhepta-4,6-dienoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,3-dimethylhepta-4,6-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 3,3-dimethylhepta-4,6-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3,3-dimethylhepta-4,6-dienoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to modulate specific biochemical pathways .
Comparison with Similar Compounds
Ethyl 3,7-dimethylocta-2,6-dienoate: Similar in structure but with different substitution patterns.
Ethyl 2,3-pentadienoate: Another ester with a different carbon chain length and substitution.
Uniqueness: Ethyl 3,3-dimethylhepta-4,6-dienoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable .
Properties
CAS No. |
62394-46-1 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
ethyl 3,3-dimethylhepta-4,6-dienoate |
InChI |
InChI=1S/C11H18O2/c1-5-7-8-11(3,4)9-10(12)13-6-2/h5,7-8H,1,6,9H2,2-4H3 |
InChI Key |
DCEGTPRIKNZQOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C)C=CC=C |
Origin of Product |
United States |
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